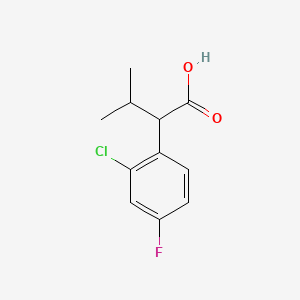
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene.
Bromination: The toluene derivative undergoes bromination to introduce a bromine atom at the benzylic position.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as potassium permanganate.
Carboxylation: The ketone is then carboxylated using carbon dioxide in the presence of a base to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the chloro or fluoro substituents, leading to different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
- 2-Chloro-4-fluorophenylboronic acid
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-fluorophenylacetic acid
Comparison:
- 2-Chloro-4-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group. Used in Suzuki coupling reactions.
- 2-Chloro-4-fluorotoluene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
- 2-Chloro-4-fluorophenylacetic acid: Similar in structure but has an acetic acid group instead of a butanoic acid group, leading to different chemical properties and reactivity.
2-(2-Chloro-4-fluorophenyl)-3-methylbutanoic acid stands out due to its unique combination of chloro and fluoro substituents on the phenyl ring, along with the butanoic acid moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H12ClFO2 |
|---|---|
分子量 |
230.66 g/mol |
IUPAC名 |
2-(2-chloro-4-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12ClFO2/c1-6(2)10(11(14)15)8-4-3-7(13)5-9(8)12/h3-6,10H,1-2H3,(H,14,15) |
InChIキー |
HKDLRGWMLXFQTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(C=C(C=C1)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


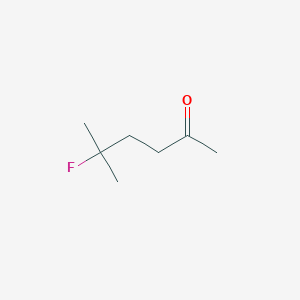
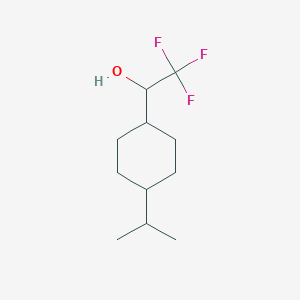
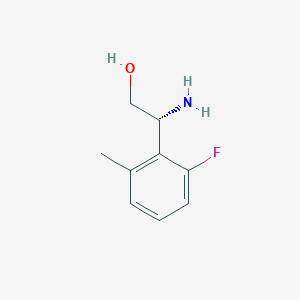

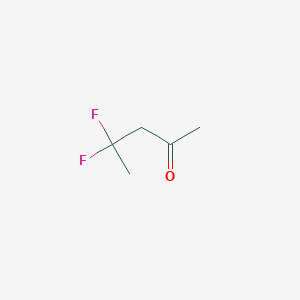
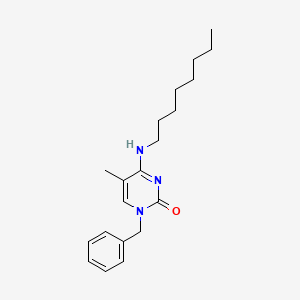
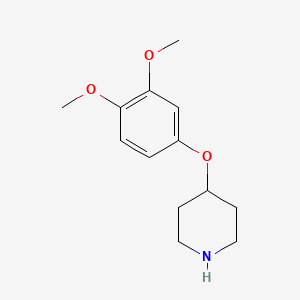

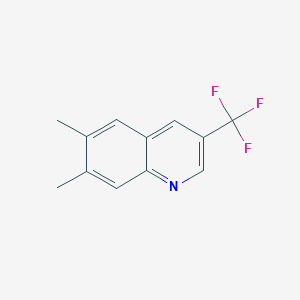
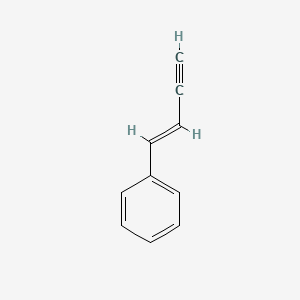

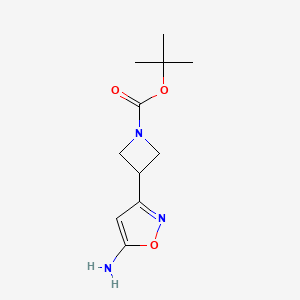

![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
